Chloromethyl 5-chlorononanoate

Description

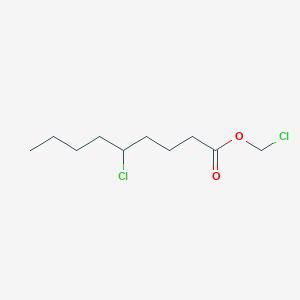

Structure

2D Structure

3D Structure

Properties

CAS No. |

80418-74-2 |

|---|---|

Molecular Formula |

C10H18Cl2O2 |

Molecular Weight |

241.15 g/mol |

IUPAC Name |

chloromethyl 5-chlorononanoate |

InChI |

InChI=1S/C10H18Cl2O2/c1-2-3-5-9(12)6-4-7-10(13)14-8-11/h9H,2-8H2,1H3 |

InChI Key |

MJVJQTXCHDQYKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC(=O)OCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloromethyl 5 Chlorononanoate

Reaction of Carboxylic Acids with Chloromethanol (B13452849) Equivalents

A primary and direct method for the synthesis of chloromethyl esters is the reaction of a carboxylic acid with a suitable chloromethanol equivalent. This approach hinges on the availability and reactivity of reagents that can effectively deliver the chloromethyl group to the carboxylate.

Chloromethyl methyl ether (MOMCl) is a widely used reagent for the introduction of the methoxymethyl (MOM) protecting group onto alcohols. However, it can also be employed in the esterification of carboxylic acids to form chloromethyl esters. The reaction proceeds via nucleophilic attack of the carboxylate anion on the electrophilic chloromethyl carbon of MOMCl.

While direct reaction is possible, the process is often facilitated by the use of a non-nucleophilic base to pre-form the carboxylate salt, thereby increasing its nucleophilicity. The selection of an appropriate solvent is crucial to ensure the solubility of the reactants and to facilitate the reaction while minimizing side reactions.

A significant challenge in using MOMCl is its high toxicity and carcinogenicity, which necessitates stringent handling precautions. orgsyn.org

Recent advancements have demonstrated that zinc(II) salts are highly effective catalysts for the synthesis of alpha-halo ethers from acetals and acid halides. organic-chemistry.orgnih.gov This methodology provides an in situ generation of the chloromethylating agent, which can then react with the carboxylic acid present in the reaction mixture.

For the synthesis of chloromethyl 5-chlorononanoate, this would involve the reaction of 5-chlorononanoic acid with dimethoxymethane (B151124) and an acyl chloride (such as acetyl chloride) in the presence of a catalytic amount of a zinc(II) salt, like zinc(II) bromide or zinc(II) triflate. orgsyn.org The key advantages of this method are the high efficiency, the use of a catalytic amount of the promoter, and the relatively mild reaction conditions. organic-chemistry.orgnih.gov

Table 1: Comparison of Catalysts for Alpha-Halo Ether Synthesis

| Catalyst | Typical Loading (mol%) | Reaction Time | Yield | Reference |

| Zinc(II) Bromide | 0.01 - 1 | 1 - 4 hours | High to Quantitative | orgsyn.org |

| Zinc(II) Triflate | 0.01 - 1 | 1 - 4 hours | High to Quantitative | orgsyn.org |

| Protic Acids (e.g., H₂SO₄) | Stoichiometric | Variable | Moderate to High | orgsyn.org |

Heteropolyacids (HPAs) are a class of solid acid catalysts that have been explored for various organic transformations, including etherification reactions. Their high acidity and tunable properties make them attractive alternatives to traditional homogeneous catalysts. In the context of chloromethyl ether synthesis, HPAs could potentially catalyze the reaction between a source of formaldehyde (B43269) (like paraformaldehyde or dimethoxymethane) and hydrogen chloride in the presence of 5-chlorononanoic acid.

The solid nature of HPAs simplifies catalyst separation from the reaction products, allowing for easier purification and catalyst recycling. Research in this area for the specific synthesis of chloromethyl esters is still developing, but it represents a promising green alternative to conventional methods.

Multi-step Syntheses Involving Chloromethyl Functionalization

Complex molecules often require multi-step synthetic sequences. For this compound, this could involve creating the ester and then introducing the chlorine atom onto the nonanoic acid backbone, or vice-versa.

In related synthetic strategies, an ester can be formed first, followed by functionalization of the alkyl chain. For instance, a hydroxy-nonanoate ester could be synthesized and subsequently converted to the corresponding 5-chloro derivative via a nucleophilic substitution reaction using a chlorinating agent like thionyl chloride or phosphorus pentachloride. The chloromethyl ester could then be formed using one of the methods described in section 2.1.

This approach allows for greater control over the introduction of the chloro-substituent at a specific position on the nonanoate (B1231133) chain, which can be a significant advantage for producing isomerically pure material. The choice of protecting groups for the ester functionality during the chlorination step would be a critical consideration to prevent undesired side reactions.

An examination of the synthetic pathways and selectivity considerations for the formation of this compound reveals key challenges and methodologies in organic chemistry. The synthesis of this specific bifunctional molecule requires careful control over two distinct chemical transformations: the placement of a chlorine atom on the fatty acid backbone and the subsequent esterification of the carboxylic acid group.

Reaction Mechanisms and Chemical Transformations of Chloromethyl 5 Chlorononanoate

Transformations of the Chlorononanoate Aliphatic Chain

The second reactive site in Chloromethyl 5-chlorononanoate is the chlorine atom at the C5 position of the nonanoate (B1231133) chain.

The chlorine atom at the C5 position is on a secondary carbon atom. This structural feature dictates its reactivity in nucleophilic substitution reactions. Secondary haloalkanes can undergo both S_N1 and S_N2 reactions, and the preferred pathway is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. chemguide.co.uk

S_N2 Reactions: With strong, unhindered nucleophiles in polar aprotic solvents, the S_N2 mechanism is favored. This would lead to inversion of configuration at the C5 center if it were chiral. Examples of such nucleophiles include iodide, cyanide, and azide (B81097) ions.

S_N1 Reactions: In the presence of weak nucleophiles and polar protic solvents (like water or alcohols), the S_N1 mechanism can become competitive. This pathway involves the formation of a secondary carbocation intermediate, which would lead to a racemic or near-racemic mixture of products if the starting material were enantiomerically pure.

Elimination Reactions: When strong, sterically hindered bases (e.g., potassium tert-butoxide) are used, an E2 elimination reaction can compete with or even dominate over substitution, leading to the formation of an alkene.

The relative reactivity of the two chlorine atoms in this compound is a key consideration in its synthetic applications. The primary chloride of the chloromethyl group is generally more reactive towards S_N2 displacement than the secondary chloride on the nonanoate chain due to less steric hindrance. This difference in reactivity allows for selective functionalization at the chloromethyl position under appropriate reaction conditions.

Functional Group Interconversions and Derivatization along the Fatty Acid Moiety

The structure of this compound features a chlorine atom at the C-5 position of the nine-carbon fatty acid backbone. This secondary alkyl chloride presents a site for various functional group interconversions, distinct from the more reactive chloromethyl group of the ester.

Research Findings:

The chlorine at the C-5 position can act as a leaving group in nucleophilic substitution reactions. Although secondary alkyl chlorides are less reactive than their bromide or iodide counterparts, these transformations can be facilitated under appropriate conditions. For instance, the Finkelstein reaction, which involves treating an alkyl chloride with sodium iodide in acetone, can be employed to convert the C-5 chloride to a more reactive iodide. vanderbilt.edu This opens up pathways to a wider range of derivatives.

Other potential nucleophilic substitutions at the C-5 position include reactions with:

Azides: Using sodium azide (NaN₃) to introduce an azido (B1232118) group, which can subsequently be reduced to an amine. vanderbilt.edu

Cyanides: Introducing a nitrile group (–CN) via reaction with a cyanide salt like KCN, which can then be hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu

Hydroxides: Direct substitution to form a hydroxyl group, although elimination reactions may compete, leading to the formation of an alkene (non-5-ene).

Derivatization of the fatty acid moiety is also a key strategy, particularly for analytical purposes like gas chromatography-mass spectrometry (GC-MS). semanticscholar.org While the parent compound is an ester, derivatization studies on free fatty acids are informative. For instance, the precursor acid, 5-chlorononanoic acid, could be derivatized to enhance its volatility or detection sensitivity. mdpi.comresearchgate.net Common methods include conversion to different esters (e.g., methyl esters via reaction with BF₃-Methanol or HCl-Methanol) or to trimethylsilyl (B98337) (TMS) esters using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). semanticscholar.orgresearchgate.net These techniques underscore the chemical handle provided by the carboxylic acid functionality from which the chloromethyl ester is derived.

| Reaction Type | Reagent(s) | Functional Group Transformation at C-5 | Potential Product |

|---|---|---|---|

| Halogen Exchange (Finkelstein) | NaI in Acetone | -Cl → -I | Chloromethyl 5-iodononanoate |

| Azide Substitution | NaN₃ | -Cl → -N₃ | Chloromethyl 5-azidononanoate |

| Cyanide Substitution | KCN, 18-crown-6 | -Cl → -CN | Chloromethyl 5-cyanononanoate |

| Elimination | Strong, non-nucleophilic base (e.g., DBU) | -Cl → C=C bond | Chloromethyl non-4-enoate / Chloromethyl non-5-enoate mixture |

Hydrolytic Stability and Ester Cleavage Mechanisms

The central feature of this compound is its ester group, which is susceptible to hydrolysis under both acidic and basic conditions. smolecule.comlibretexts.org The stability of the compound is therefore highly dependent on the pH of its environment. The cleavage of the ester bond results in the formation of 5-chlorononanoic acid and an unstable chloromethanol (B13452849) intermediate, which readily decomposes.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible equilibrium process. libretexts.org To drive the reaction toward completion, a large excess of water is typically used. The mechanism involves several steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving chloromethoxy group.

Leaving Group Elimination: The protonated chloromethoxy group departs as chloromethanol, a neutral leaving group, while the carbonyl bond is reformed.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst. libretexts.org

Base-Mediated Hydrolysis (Saponification): Hydrolysis under basic conditions, known as saponification, is an irreversible process. libretexts.org This method is generally faster than acid-catalyzed hydrolysis because it involves a stronger nucleophile (hydroxide ion, OH⁻). libretexts.org

Nucleophilic Attack: The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester.

Leaving Group Elimination: This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and eliminating the chloromethoxide anion (⁻OCH₂Cl) as the leaving group.

Acid-Base Reaction: The liberated chloromethoxide is a strong base and immediately deprotonates the newly formed 5-chlorononanoic acid. This final, irreversible acid-base step forms the carboxylate salt and chloromethanol, driving the reaction to completion. libretexts.org

| Condition | Catalyst/Reagent | Key Intermediate | Products | Reversibility |

|---|---|---|---|---|

| Acidic | H₃O⁺ | Protonated Carbonyl | 5-Chlorononanoic Acid + Chloromethanol | Reversible |

| Basic (Saponification) | OH⁻ (e.g., NaOH) | Tetrahedral Alkoxide | 5-Chlorononanoate Salt + Chloromethanol | Irreversible |

Comparative Reactivity with Related Halogenated Esters and Ethers

The reactivity of this compound is best understood by comparing its two reactive sites—the chloromethyl ester and the C-5 secondary chloride—with related chemical structures.

Chloromethyl Ester Group: The chloromethyl ester functionality, –C(=O)OCH₂Cl, is a type of α-chloro ether. α-Halo ethers are known to be highly reactive electrophiles in nucleophilic substitution reactions, significantly more so than simple alkyl chlorides. orgsyn.org This enhanced reactivity is due to the participation of the adjacent ether oxygen atom, which can stabilize the developing positive charge at the carbon center in an Sₙ1-like transition state, or through anchimeric assistance. Reagents like chloromethyl methyl ether (MOMCl) are widely used as potent alkylating agents for this reason. organic-chemistry.orgsioc-journal.cn Therefore, the chlorine of the chloromethyl group in this compound is expected to be readily displaced by a wide range of nucleophiles under mild conditions. Its reactivity would be far greater than that of the C-5 secondary chloride.

C-5 Chloroalkane Group: The C-5 secondary chloro group behaves as a typical secondary alkyl halide. Its reactivity in Sₙ2 reactions is lower than that of primary halides due to increased steric hindrance. Compared to other halogens, chlorides are generally less effective leaving groups than bromides, iodides, and sulfonate esters (e.g., tosylates, mesylates). vanderbilt.edu The order of leaving group ability is typically I⁻ > Br⁻ > Cl⁻. vanderbilt.edu Consequently, reactions at the C-5 position require more forcing conditions (e.g., higher temperatures, stronger nucleophiles) than reactions at the chloromethyl position.

| Compound/Functional Group | Class | Relative Reactivity in Nucleophilic Substitution | Controlling Factors |

|---|---|---|---|

| Chloromethyl Ester (-OCH₂Cl) | α-Chloro Ether | Very High | Oxygen lone pair stabilization of carbocationic character; highly electrophilic carbon. |

| C-5 Secondary Chloride (-CHCl-) | Secondary Alkyl Chloride | Moderate | Steric hindrance; moderate leaving group ability. |

| Secondary Alkyl Bromide (-CHBr-) | Secondary Alkyl Bromide | Higher than Chloride | Bromide is a better leaving group than chloride. |

| Secondary Alkyl Iodide (-CHI-) | Secondary Alkyl Iodide | Higher than Bromide | Iodide is an excellent leaving group. |

| Chloromethyl Methyl Ether (CH₃OCH₂Cl) | α-Chloro Ether | Very High | Similar electronic activation to the chloromethyl ester group. orgsyn.orgorganic-chemistry.org |

Advanced Characterization Techniques for Chloromethyl 5 Chlorononanoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Chloromethyl 5-chlorononanoate, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for the various hydrogen atoms within the molecule.

Chloromethyl Protons (-O-CH₂-Cl): The two protons of the chloromethyl group are highly deshielded due to the adjacent oxygen and chlorine atoms and are expected to appear as a singlet in the range of δ 5.7 - 6.0 ppm .

Methylene (B1212753) Protons Alpha to Ester Carbonyl (α-CH₂): The two protons on the carbon adjacent to the carbonyl group (C2) are anticipated to resonate as a triplet around δ 2.3 - 2.5 ppm .

Methine Proton at C5 (-CH-Cl): The proton on the carbon bearing the chlorine atom in the nonanoyl chain is expected to appear as a multiplet in the region of δ 3.9 - 4.1 ppm .

Methylene Protons of the Alkyl Chain (-CH₂-): The remaining methylene protons in the nonanoyl chain will produce a complex series of overlapping multiplets in the typical aliphatic region of δ 1.2 - 1.8 ppm .

Terminal Methyl Protons (-CH₃): The three protons of the terminal methyl group (C9) are expected to appear as a triplet at approximately δ 0.9 ppm .

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment in the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift in the range of δ 170 - 175 ppm . researchgate.net

Chloromethyl Carbon (-O-CH₂-Cl): The carbon of the chloromethyl group is anticipated to appear in the range of δ 65 - 70 ppm .

Carbon at C5 (-CH-Cl): The carbon atom bonded to the chlorine in the nonanoyl chain is expected to have a chemical shift in the region of δ 55 - 65 ppm .

Methylene Carbon Alpha to Ester Carbonyl (α-CH₂): The carbon at the C2 position is expected to resonate around δ 34 - 36 ppm .

Alkyl Chain Carbons (-CH₂-): The other methylene carbons of the nonanoyl chain will appear in the range of δ 22 - 32 ppm .

Terminal Methyl Carbon (-CH₃): The terminal methyl carbon (C9) is the most shielded and is expected to have a chemical shift around δ 14 ppm .

A summary of the predicted NMR data is presented in the table below.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -O-CH₂-Cl | 5.7 - 6.0 (s) | 65 - 70 |

| -C(=O)- | - | 170 - 175 |

| α-CH₂ | 2.3 - 2.5 (t) | 34 - 36 |

| -CH-Cl (C5) | 3.9 - 4.1 (m) | 55 - 65 |

| -(CH₂)n- | 1.2 - 1.8 (m) | 22 - 32 |

| -CH₃ | ~0.9 (t) | ~14 |

s = singlet, t = triplet, m = multiplet

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies. The key expected absorption bands are:

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ , which is characteristic of the carbonyl group in a saturated aliphatic ester.

C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretching of the ester group is anticipated in the range of 1150-1250 cm⁻¹ .

C-H Stretch (Aliphatic): Multiple sharp bands are expected in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chain.

C-Cl Stretch: The presence of two chlorine atoms in the molecule will give rise to absorption bands in the fingerprint region. A band in the range of 650-800 cm⁻¹ can be attributed to the C-Cl stretching vibrations.

These characteristic peaks would confirm the presence of the ester and chloroalkane functionalities within the molecule.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely be used. While a mass spectrum for the specific 5-chloro isomer is not readily published, data for the isomeric Chloromethyl 4-chlorononanoate can provide insight into the expected fragmentation.

The mass spectrum would not be expected to show a strong molecular ion peak [M]⁺ due to the lability of the C-Cl and ester bonds. Key fragmentation pathways would include:

Loss of the chloromethyl radical (•CH₂Cl): This would lead to the formation of the 5-chlorononanoyl cation.

McLafferty rearrangement: This is a common fragmentation pathway for esters and would result in the elimination of a neutral alkene molecule.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the chlorine atom.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the molecule and its fragments, confirming the molecular formula of C₁₀H₁₈Cl₂O₂.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for quantifying its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. The compound would be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The retention time would be a key identifier under specific chromatographic conditions.

While a specific chromatogram for this compound is not available, the analysis of long-chain fatty acid esters by GC is a well-established method. nih.govresearchgate.netmdpi.com The retention time would be influenced by the column polarity, temperature program, and carrier gas flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection capabilities of MS. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of this compound and the characterization of any impurities present. researchgate.netmdpi.com The fragmentation pattern discussed in the MS section would be used to confirm the identity of the peak corresponding to the target compound.

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography (HPLC) is a versatile technique that can also be employed for the analysis of this compound. aocs.orghplc.eu Given the compound's non-polar nature, reversed-phase HPLC would be the method of choice.

A typical HPLC system for this analysis would consist of:

Stationary Phase: A non-polar C18 or C8 column.

Mobile Phase: A polar solvent system, likely a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, run in an isocratic or gradient mode. researchgate.net

Detector: A UV detector would likely not be effective due to the lack of a strong chromophore. Therefore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector would be more suitable. Alternatively, coupling the HPLC system to a mass spectrometer (HPLC-MS) would provide the highest sensitivity and specificity. nih.govsigmaaldrich.com

HPLC would be particularly useful for the analysis of less volatile impurities or for preparative-scale purification of the compound.

Gel Permeation Chromatography (GPC) for Polymerization Studies

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for analyzing polymers. exlibrisgroup.comresolvemass.ca It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution, a critical parameter for polymers. resolvemass.caresearchgate.net In the context of studying the polymerization of this compound, GPC would be instrumental in monitoring the progress of the reaction and characterizing the resulting polymer.

Research Findings:

Although specific GPC studies on the polymerization of this compound are not publicly documented, we can infer the expected application of the technique. The analysis would involve dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, and passing it through a column packed with a porous gel. lcms.cz Larger polymer chains would elute first, as they are excluded from the pores of the gel, while smaller molecules would have a longer retention time. researchgate.net

The output from the GPC instrument is a chromatogram showing the distribution of molecular weights in the polymer sample. From this data, key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. A narrow PDI indicates a more uniform polymer chain length, which is often desirable for specific applications. For instance, in drug delivery systems, a well-defined molecular weight is crucial for controlling the release rate of the active ingredient. lcms.cz

Hypothetical GPC Data for Poly(this compound):

| Parameter | Expected Value Range | Significance |

| Number Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Influences properties like viscosity and solubility. |

| Weight Average Molecular Weight (Mw) | 15,000 - 150,000 g/mol | Relates to mechanical properties such as strength. |

| Polydispersity Index (PDI) | 1.1 - 2.5 | Indicates the breadth of the molecular weight distribution. A lower value signifies more control over the polymerization process. |

This table presents hypothetical data based on typical values for similar functionalized polyesters and is for illustrative purposes only.

Elemental Analysis and Microanalysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a halogenated ester like this compound, this analysis is crucial for confirming its identity and purity after synthesis.

Research Findings:

The primary method for determining the percentage of carbon, hydrogen, and nitrogen is combustion analysis. huji.ac.il A sample of the compound is burned in an excess of oxygen, and the resulting gases (CO2, H2O, and N2) are collected and measured. For the determination of halogens like chlorine, methods such as oxygen flask combustion followed by ion chromatography are employed. huji.ac.ilelementallab.co.uk

The theoretical elemental composition of this compound (C10H18Cl2O2) can be calculated based on its molecular formula. Experimental results from elemental analysis should closely match these theoretical values to confirm the successful synthesis of the compound.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C10H18Cl2O2:

| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |

| Carbon (C) | 49.80 | 49.75 ± 0.3 |

| Hydrogen (H) | 7.52 | 7.55 ± 0.3 |

| Chlorine (Cl) | 29.39 | 29.30 ± 0.5 |

| Oxygen (O) | 13.27 | 13.40 (by difference) |

This table presents theoretical values and hypothetical experimental data with typical accuracy ranges for illustrative purposes. huji.ac.il

X-ray Diffraction (XRD) for Crystalline Forms Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystalline structure of materials. When applied to a compound like this compound, XRD can provide information about its crystal lattice, polymorphism, and degree of crystallinity.

Research Findings:

For long-chain esters, XRD patterns can reveal how the molecules pack in the solid state. nih.gov The diffraction pattern consists of a series of peaks, with the positions and intensities of the peaks being characteristic of the crystal structure. 'Long spacing' reflections in the XRD pattern provide information about the layer structure and are related to the length of the fatty acid chain. colostate.eduaocs.org 'Short spacing' reflections give insight into the lateral packing of the hydrocarbon chains. colostate.edu

While specific XRD data for this compound is not available, studies on similar long-chain esters indicate that they can exist in different polymorphic forms (e.g., α, β', β), each with a distinct XRD pattern. aocs.org The presence of chlorine atoms in the molecule would likely influence the crystal packing and could lead to unique diffraction patterns. The analysis of these patterns would allow for the determination of the unit cell dimensions and the arrangement of the molecules within the crystal.

Hypothetical XRD Data Interpretation for Crystalline this compound:

| Diffraction Peak (2θ) | d-spacing (Å) | Miller Indices (hkl) | Interpretation |

| Low Angle (e.g., 2-5°) | High (e.g., 20-40 Å) | (00l) | Corresponds to the long spacing, indicating the layer thickness of the packed molecules. |

| High Angle (e.g., 20-25°) | Low (e.g., 3.5-4.5 Å) | (hk0) | Corresponds to the short spacing, reflecting the lateral packing of the alkyl chains. |

This table is a generalized representation of expected XRD data for a long-chain ester and is for illustrative purposes only.

Theoretical and Computational Investigations of Chloromethyl 5 Chlorononanoate

Quantum Chemical Calculations of Molecular Structure and Reactivity

There is no published research on the quantum chemical calculations of Chloromethyl 5-chlorononanoate.

Conformational Analysis and Energy Landscapes

No studies on the conformational analysis or energy landscapes of this compound could be identified.

Electronic Structure and Bonding Characteristics

Information regarding the electronic structure and bonding characteristics derived from computational methods is not available in the scientific literature.

Reaction Pathway Analysis and Transition State Modeling

There is an absence of research on the reaction pathway analysis and transition state modeling for this compound.

Computational Studies of Nucleophilic Substitution Mechanisms

No computational studies detailing the nucleophilic substitution mechanisms of this compound have been published.

Understanding Regioselectivity and Stereoselectivity through Computational Methods

There are no available computational studies that explore the regioselectivity and stereoselectivity of reactions involving this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

No molecular dynamics simulations have been reported in the literature to investigate the intermolecular interactions of this compound.

Applications and Synthetic Utility of Chloromethyl 5 Chlorononanoate in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The unique structure of Chloromethyl 5-chlorononanoate, featuring two different electrophilic centers, positions it as a versatile building block for creating a variety of complex molecules. researchgate.netchemrxiv.org Chemists can exploit the differential reactivity of the C1-chloromethyl group versus the C5-chloro group to orchestrate specific synthetic outcomes, from linear chain modifications to the generation of intricate three-dimensional structures.

The high reactivity of the chloromethyl ester group makes it particularly suitable for polymerization and surface modification reactions. google.com This moiety can readily react with a wide range of nucleophiles, enabling the compound to be incorporated into polymeric chains.

Cross-linking: If a polymer with nucleophilic side chains (e.g., hydroxyl or amine groups) is treated with this compound, the chloromethyl group can react to form stable ether or amine linkages, effectively creating cross-links between polymer strands. The remaining C5-chloro group can then be used for further functionalization.

Grafting Reactions: In a "grafting to" approach, a pre-formed polymer backbone can be functionalized by attaching the this compound molecule. nih.gov For instance, a polymer with alcohol side groups can be reacted with the chloromethyl ester, grafting the 5-chlorononanoate chain onto the main polymer. This process modifies the polymer's properties, potentially enhancing its hydrophobicity or providing a site for subsequent reactions at the C5 position. nih.govbohrium.com Free-radical grafting processes are also common, where radicals are generated on a substrate to initiate monomer polymerization, a strategy adaptable for compounds like this compound. bohrium.com

| Polymerization Strategy | Description | Resulting Structure |

| Cross-linking | Reacts with difunctional or polymeric nucleophiles to link polymer chains together. | A three-dimensional polymer network with increased rigidity and stability. |

| "Grafting To" | Pre-formed 5-chlorononanoate chains are attached to a reactive polymer backbone. nih.gov | A comb-like polymer with fatty acid derivative side chains. |

| "Grafting From" | The molecule is first attached to a surface or core, and then the C5-chloro position is used to initiate polymerization of other monomers. | A core-shell or surface-modified material with polymer brushes. |

This compound serves as an excellent starting point for synthesizing a variety of modified fatty acids that are otherwise difficult to access. The two chlorine atoms can be replaced with a wide array of functional groups, leading to novel fatty acid structures for applications in materials science and biochemistry. For example, similar chloromethyl ketone derivatives of fatty acids have been synthesized and used as specific enzyme inhibitors. nih.govnih.gov This highlights the utility of chloro-functionalized fatty acids as precursors to biologically active molecules. The synthesis of furan (B31954) fatty acids from 5-(chloromethyl)furfural further demonstrates the value of chloromethyl groups in building complex fatty acid structures from biomass-derived platforms. google.com

Strategies for Introduction of Functional Groups

The synthetic utility of this compound is largely defined by the strategies employed to functionalize its two distinct chloro-substituted positions. The significant difference in reactivity between the primary, activated chloromethyl group and the secondary alkyl chloride allows for a high degree of selectivity.

The chloromethyl ester is the more reactive of the two electrophilic sites. google.com It is an excellent alkylating agent, susceptible to nucleophilic substitution by a wide range of nucleophiles under mild conditions. This reactivity is analogous to that of other highly reactive chloromethyl ethers and esters used in organic synthesis. google.comorganic-chemistry.org

Common transformations at the chloromethyl position include:

Reaction with alcohols and phenols to form ether linkages.

Reaction with thiols to generate thioethers.

Reaction with primary or secondary amines to yield N-substituted glycine (B1666218) ester derivatives. google.com

Reaction with carboxylate salts to form acyloxymethyl esters.

Reaction with alkali metal sulfides to produce mercaptomethyl esters. google.com

The table below illustrates potential derivatization reactions targeting the chloromethyl group.

| Nucleophile | Reagent Example | Product Type |

| Alcohol | Sodium Ethoxide (NaOEt) | Alkoxymethyl ester |

| Thiol | Sodium Thiophenoxide (NaSPh) | (Phenylthio)methyl ester |

| Amine | Diethylamine (Et₂NH) | N,N-Diethylglycine ester derivative |

| Carboxylate | Sodium Acetate (NaOAc) | Acetoxymethyl ester |

The secondary chloride at the C5 position is less reactive than the chloromethyl group and typically requires more forcing conditions for substitution. This allows for selective reaction at the chloromethyl position while leaving the C5-chloro group intact for subsequent transformations.

Chain Extension: The C5-chloride can be displaced by nucleophiles like cyanide, which can then be hydrolyzed to a carboxylic acid, extending the carbon chain. Alternatively, it can participate in coupling reactions, such as those with organometallic reagents, to form new carbon-carbon bonds.

Cyclization Reactions: A key potential transformation is intramolecular cyclization. pearson.com If the chloromethyl ester is first hydrolyzed to a carboxylic acid or converted into another nucleophilic group, this new functionality can then displace the C5-chloride to form a lactone. For instance, hydrolysis of the ester followed by base-promoted cyclization would be expected to yield a five-membered γ-lactone. This type of reaction, known as halolactonization (in reverse), is a powerful method for synthesizing cyclic compounds. nih.gov The formation of macrocyclic β-keto lactones from ω-halo-β-keto esters provides a precedent for such intramolecular alkylations leading to cyclic structures. cdnsciencepub.comcdnsciencepub.com

| Reaction Type | Description | Potential Product |

| Nucleophilic Substitution | Reaction with a strong nucleophile like sodium azide (B81097) (NaN₃). | 5-azidononanoate derivative. |

| Chain Extension | Reaction with sodium cyanide (NaCN) followed by hydrolysis. | Nonane-1,5-dicarboxylic acid derivative. |

| Intramolecular Cyclization | Hydrolysis of the ester to a carboxylic acid, followed by treatment with a non-nucleophilic base. | A γ-lactone fused to a butyl chain. |

Development of Novel Synthetic Routes and Reagents

This compound embodies the concept of a multifunctional building block that can spur the development of new synthetic methodologies. Its dual reactivity invites the design of novel one-pot, sequential reactions to rapidly build molecular complexity. For instance, a synthetic route could involve a first reaction with a multifunctional nucleophile at the chloromethyl position, followed by an intramolecular reaction or polymerization initiated at the C5-chloro position.

The compound also serves as a platform for creating new reagents. By transforming one of the chloro groups, a new bifunctional molecule with tailored reactivity can be generated. For example, substitution of the C5-chloride with an iodide would produce a significantly more reactive alkyl halide, enabling a different set of subsequent reactions. The development of versatile building blocks, such as chloromethyl boryl-N-tosylhydrazone, showcases how combining a chloromethyl group with other functionalities can lead to powerful new reagents for diversity-oriented synthesis. researchgate.netchemrxiv.org Similarly, this compound and its derivatives hold potential for streamlining the synthesis of complex targets in materials science and medicinal chemistry.

Catalytic Aspects in Reactions Involving Chloromethyl Esters

The reactivity of chloromethyl esters, including this compound, is significantly influenced by the presence of catalysts. Catalytic methods are employed to enhance reaction rates, improve yields, and promote selectivity in both the synthesis and subsequent transformations of these compounds. The application of various catalytic systems, such as phase-transfer catalysis and Lewis acid catalysis, plays a crucial role in the utility of chloromethyl esters in organic synthesis.

One prominent catalytic approach in the context of chloromethyl ester synthesis is phase-transfer catalysis (PTC) . PTC is particularly effective for the esterification of carboxylic acids to produce chloromethyl esters. phasetransfercatalysis.com This method facilitates the reaction between a carboxylate salt, typically in an aqueous or solid phase, and a chloromethylating agent in an organic phase. The phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the carboxylate anion into the organic phase, where it can react with the chloromethylating agent. This technique can offer advantages such as milder reaction conditions, reduced side reactions, and the avoidance of carcinogenic byproducts like bis(chloromethyl) ether that can be formed in other chloromethylation procedures. phasetransfercatalysis.com

Lewis acid catalysis is another cornerstone in the chemistry of chloromethyl compounds. Lewis acids such as ferric chloride (FeCl₃) and stannic chloride (SnCl₄) are effective catalysts for chloromethylation reactions of aromatic compounds using chloromethyl alkyl ethers. google.com While this application is for the introduction of a chloromethyl group onto an aromatic ring rather than the formation of a chloromethyl ester, it highlights the role of Lewis acids in activating chloromethylating agents. In the context of reactions involving the chloromethyl group of a pre-formed ester like this compound, a Lewis acid could potentially be used to facilitate its reaction with a nucleophile.

More recent research has highlighted the efficacy of zinc(II) salts as highly efficient catalysts for the synthesis of chloromethyl methyl ether and other haloalkyl ethers from acetals and acid halides. organic-chemistry.orgresearchgate.net These reactions can proceed with very low catalyst loading (e.g., 0.01 mol%) and are often complete within a few hours, yielding near-quantitative results. organic-chemistry.orgresearchgate.net The resulting haloalkyl ethers can be used in subsequent reactions without isolation, which is a significant advantage given their hazardous nature. organic-chemistry.orgresearchgate.net This catalytic methodology could be adapted for the synthesis of various chloromethyl esters.

The table below summarizes the types of catalysts and their roles in reactions relevant to chloromethyl esters.

| Catalyst Type | Catalyst Examples | Reaction Type | Purpose |

| Phase-Transfer Catalysts | Quaternary ammonium salts, Quaternary phosphonium salts | Esterification | Facilitates reaction between phases, increases reaction rate. phasetransfercatalysis.com |

| Lewis Acids | Ferric chloride (FeCl₃), Stannic chloride (SnCl₄) | Chloromethylation of aromatics | Activates the chloromethylating agent. google.com |

| Lewis Acids | Zinc(II) salts (e.g., ZnCl₂, ZnBr₂) | Haloalkyl ether synthesis | Catalyzes the reaction of acetals with acid halides. organic-chemistry.orgresearchgate.net |

| Acid Catalysts | Sulfuric acid (H₂SO₄) | Fischer Esterification | Protonates the carboxylic acid to facilitate nucleophilic attack by the alcohol. youtube.comyoutube.com |

In addition to the synthesis of the chloromethyl ester itself, catalysis is also central to its subsequent reactions. For instance, the conversion of the ester group via transesterification can be catalyzed by either acids or bases. youtube.com In an acid-catalyzed transesterification, an acid like sulfuric acid would protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol.

The chloromethyl group (-CH₂Cl) is a reactive electrophilic site susceptible to nucleophilic substitution. Catalysts can play a role in these transformations as well. For example, the displacement of the chloride with other nucleophiles can be facilitated by various catalytic systems, potentially including PTC for reactions involving anionic nucleophiles.

The field of sustainable chemistry has also explored the use of functionalized materials as catalysts. For instance, chloromethylated lignin (B12514952) has been used as a platform to develop catalysts for cross-coupling and click reactions, demonstrating the versatility of the chloromethyl group in catalyst design. chemrxiv.org This suggests potential for immobilizing compounds like this compound onto a solid support to create novel catalytic materials.

Future Research Directions and Unexplored Avenues for Chloromethyl 5 Chlorononanoate

Development of Greener Synthetic Pathways and Sustainable Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, a principle that should guide the future synthesis of chloromethyl 5-chlorononanoate. Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of greener alternatives.

One promising approach is the adoption of biocatalysis. um.esresearchgate.net Enzymes, such as lipases, can offer high selectivity and operate under mild conditions, reducing energy consumption and the need for harsh chemical catalysts. um.esresearchgate.net The enzymatic synthesis of esters is a well-established field, and applying this to this compound could lead to more sustainable production methods. researchgate.net Research in this area would involve screening for suitable enzymes, optimizing reaction conditions (e.g., temperature, solvent), and developing efficient downstream purification processes. um.es

Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, should be central to new synthetic designs. epa.gov For instance, developing processes that utilize water as a solvent or even solvent-free conditions would significantly improve the environmental profile of the synthesis. um.esrsc.org Investigating the use of starting materials derived from biorenewable sources could also contribute to a more sustainable life cycle for this compound.

Another avenue for sustainable synthesis involves dynamic crystallization and direct isolation techniques. These methods can enhance product recovery, minimize waste generation, and reduce the use of organic solvents. epa.gov

Exploration of Novel Catalysts for Selective Transformations

The reactivity of the two chlorine atoms in this compound is different, allowing for selective transformations. However, achieving high selectivity often requires precisely controlled reaction conditions and effective catalysts. Future research should focus on discovering and developing novel catalytic systems that can selectively target one of the chloro groups.

This includes the exploration of bimetallic or multifunctional catalysts that can facilitate specific bond activations. For example, innovative catalysts composed of noble metals like rhodium and ruthenium have shown remarkable efficiency in ester production, utilizing oxygen as the sole oxidant. eurekalert.org Such approaches could be adapted for the synthesis or transformation of this compound, offering a greener and more efficient process. eurekalert.org The development of catalysts that can operate under mild conditions and are easily separable and reusable would be particularly valuable.

Moreover, computational studies can play a crucial role in catalyst design. By modeling the interactions between the substrate and potential catalysts, researchers can predict catalytic activity and selectivity, thereby accelerating the discovery of new and improved catalytic systems. eurekalert.org

Advanced Derivatization for Specialized Materials and Advanced Functional Molecules

The bifunctional nature of this compound makes it an excellent building block for the synthesis of more complex molecules and specialized materials. Future research should explore its derivatization to create novel compounds with unique properties.

For example, the chloromethyl ester group can be used as a reactive handle for the introduction of various functional groups through nucleophilic substitution reactions. The terminal chlorine atom on the nonanoate (B1231133) chain provides a second site for modification. This dual reactivity allows for the synthesis of:

Polymers and Oligomers: By reacting both functional groups, it may be possible to create novel polyesters or other polymers with tailored properties, such as biodegradability or specific thermal characteristics.

Amphiphilic Molecules: Selective modification of one end of the molecule could lead to the formation of amphiphiles, which have applications in areas such as drug delivery and materials science.

Bioactive Molecules: The compound could serve as a scaffold for the synthesis of new biologically active compounds, where the ester and alkyl halide moieties are further functionalized.

The development of synthetic methodologies that allow for the controlled and sequential derivatization of the two chloro-functionalized sites will be critical to unlocking the full potential of this compound as a versatile synthetic intermediate.

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and scalability of reactions involving this compound, future research should embrace modern technologies like flow chemistry and automated synthesis. syrris.commdpi.com Continuous flow processes offer several advantages over traditional batch methods, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. mdpi.comnih.gov

The integration of flow chemistry can lead to higher yields and purities, as well as reduced reaction times. rsc.org Automated platforms can further accelerate research by enabling high-throughput screening of reaction conditions and catalysts, as well as the rapid synthesis of compound libraries for various applications. syrris.commit.edu This approach is particularly beneficial for optimizing complex multi-step syntheses and for the generation of derivatives for structure-activity relationship studies. mit.edu The use of continuous processes has been shown to significantly reduce energy and water consumption in pharmaceutical manufacturing, a benefit that could be realized for the synthesis and derivatization of this compound. sustainabledrugdiscovery.eunews-medical.net

| Technology | Potential Advantages for this compound Chemistry |

| Flow Chemistry | Improved safety, better heat and mass transfer, precise control over reaction time and temperature, ease of scalability, potential for telescoping reactions. mdpi.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation of derivatives, increased reproducibility. syrris.commit.edu |

In-depth Mechanistic Studies of Select Transformations and Reaction Pathways

A fundamental understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing processes and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic studies can provide valuable data on reaction rates and the influence of various parameters, such as catalyst loading and temperature. eurekalert.org Spectroscopic techniques, such as in-situ infrared spectroscopy, can be used to monitor reaction progress and identify transient intermediates. mit.edu

Computational chemistry, including density functional theory (DFT) calculations, can offer detailed insights into reaction pathways, transition state structures, and the role of catalysts. eurekalert.org A deeper mechanistic understanding will enable the rational design of more efficient and selective synthetic routes, as well as predict the reactivity of this compound in various chemical environments.

Q & A

Q. What are the standard protocols for synthesizing Chloromethyl 5-chlorononanoate in laboratory settings?

this compound is typically synthesized via esterification of 5-chlorononanoic acid with chloromethylating agents (e.g., chloromethyl chloride). Key steps include:

- Reaction optimization : Adjust molar ratios (e.g., 1:1.2 acid-to-chlorinating agent) and temperature (40–60°C) to maximize yield .

- Purification : Use fractional distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

- Safety : Employ inert atmospheres (N₂), corrosion-resistant reactors, and fume hoods due to the lachrymatory and corrosive nature of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H NMR (δ 4.6–4.8 ppm for chloromethyl group; δ 2.3–2.5 ppm for ester carbonyl adjacency) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) confirm structural integrity .

- IR spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl stretches) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) identifies molecular ion clusters (e.g., [M+Na]⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Storage : Use airtight, glass containers in cool (<25°C), ventilated areas away from ignition sources .

- Exposure mitigation : Wear nitrile gloves, goggles, and respirators; implement emergency showers/eye wash stations .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies often arise from methodological variability. To address this:

- Standardize conditions : Use identical heating rates (e.g., 10°C/min) and atmospheres (N₂ vs. air) during thermogravimetric analysis (TGA) .

- Cross-validate techniques : Compare TGA with differential scanning calorimetry (DSC) to distinguish decomposition phases (e.g., endothermic vs. exothermic events) .

- Statistical meta-analysis : Pool data from multiple studies to identify outliers and refine degradation models .

Q. What computational models predict the reactivity of this compound in nucleophilic environments?

- Density Functional Theory (DFT) : Simulate electrophilic sites (e.g., chloromethyl carbon) and calculate Fukui indices to predict nucleophilic attack susceptibility .

- Molecular Dynamics (MD) : Model solvation effects (e.g., polar aprotic solvents) on reaction kinetics .

- Validation : Correlate computational results with experimental kinetic data (e.g., SN2 vs. SN1 mechanisms) .

Q. How to design experiments to study the compound's degradation pathways under different pH conditions?

- Controlled hydrolysis : Expose the compound to buffered solutions (pH 2–12) and monitor via HPLC/GC for hydrolyzed products (e.g., 5-chlorononanoic acid) .

- Kinetic profiling : Use pseudo-first-order models to derive rate constants (k) and activation energies (Eₐ) .

- Mechanistic probes : Introduce isotopic labeling (e.g., ¹⁸O in ester groups) to trace bond cleavage sites .

Q. What strategies optimize the selectivity of this compound in multi-step reactions?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to direct regioselectivity in Friedel-Crafts alkylation .

- Solvent effects : Use low-polarity solvents (e.g., toluene) to minimize side reactions (e.g., ester hydrolysis) .

- In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Methodological Notes

- Data contradiction analysis : Always contextualize findings within theoretical frameworks (e.g., Hammond’s postulate for reaction mechanisms) to explain variability .

- Experimental reproducibility : Document detailed protocols (e.g., reagent grades, instrument calibration) to enhance cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.